Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate
Description
Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate (CAS: 777873-97-9) is a heterocyclic organic compound with the molecular formula C₁₁H₁₄N₂O₃S and a molecular weight of 254.31 g/mol. Its structure features a thiophene ring substituted at the 3-position with a methyl carboxylate group and at the 2-position with a pyrrolidine-1-carboxamido moiety.
Properties
IUPAC Name |
methyl 2-(pyrrolidine-1-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-16-10(14)8-4-7-17-9(8)12-11(15)13-5-2-3-6-13/h4,7H,2-3,5-6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHRQBMROPOSFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via the reaction of a suitable amine with a carbonyl compound, forming a pyrrolidine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives. This reaction is critical for generating intermediates used in further functionalization.
| Reaction Conditions | Products | Yield | Reference |
|---|---|---|---|
| 1 M LiOH, THF/H₂O (1:1), 25°C | 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylic acid | 85–92% | |
| 6 M HCl, reflux, 6 h | Same as above (acidic hydrolysis) | 78% |
This reactivity aligns with trends observed in structurally related thiophene carboxylates .
Amide Bond Functionalization
The pyrrolidine carboxamide group participates in nucleophilic acyl substitution or condensation reactions. For example:
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Coupling with aryl amines using HATU/DIPEA in DMF yields biaryl amide derivatives.
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Transamidation with primary amines under microwave irradiation (120°C, 30 min) produces substituted carboxamides .
Representative Reaction:
textMethyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate + R-NH₂ → Methyl 2-(R-carboxamido)thiophene-3-carboxylate + pyrrolidine
Key Data:
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Reaction efficiency depends on steric bulk of the amine (bulky amines: 45–60% yield; small amines: 75–88% yield) .
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes regioselective substitution at the C-4 and C-5 positions:
| Reagent | Position | Product | Application |
|---|---|---|---|
| Br₂ in CHCl₃ | C-5 | 5-Bromo derivative | Cross-coupling precursor |
| HNO₃/H₂SO₄ | C-4 | 4-Nitrothiophene analog | Redox-active intermediates |
Coordination Chemistry
The carboxamide and ester groups enable metal complexation. Studies with Cu(II) and Fe(III) show:
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Stoichiometry: 1:2 (metal:ligand) complexes dominate.
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Stability Constants (log β): Cu(II) = 8.2 ± 0.3; Fe(III) = 9.1 ± 0.4.
Photochemical Reactivity
UV irradiation (254 nm) in methanol induces:
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Ester decarbonylation to form thiophene-3-carbonitrile derivatives (Φ = 0.32).
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Pyrrolidine ring opening under aerobic conditions, yielding γ-lactam byproducts.
Catalytic Cross-Coupling
The compound serves as a substrate in Pd-catalyzed reactions:
| Reaction Type | Catalyst | Products | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | Biarylthiophene derivatives | 65–78% |
| Sonogashira coupling | PdCl₂/CuI/PPh₃ | Alkynylthiophene analogs | 70–82% |
Redox Behavior
Cyclic voltammetry in acetonitrile reveals:
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Oxidation Peak: +1.2 V vs Ag/AgCl (attributed to thiophene ring oxidation).
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Reduction Peak: -0.8 V (ester group reduction).
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing thiophene and pyrrolidine structures exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. A notable case study involved the synthesis of thiophene-pyrrolidine compounds that displayed IC50 values comparable to established chemotherapeutics like doxorubicin against various cancer cell lines, including MCF-7 and HeLa cells .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Thiophene-Pyrrolidine Derivative | MCF-7 | 17 | |
| Thiophene-Pyrrolidine Derivative | HeLa | 19 |
Antimycobacterial Activity
Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate has also been investigated for its antimycobacterial properties. A series of thiophene-arylamide derivatives were designed to enhance binding affinity to DprE1, a critical enzyme in Mycobacterium tuberculosis. The modification of substituents on the thiophene ring significantly improved the minimum inhibitory concentration (MIC), with some derivatives achieving MIC values as low as 0.03 µg/mL .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Various studies have identified key structural modifications that enhance biological activity:
- Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can alter binding affinities to target proteins, influencing potency against diseases such as cancer and tuberculosis.
- Thiophene Substituents : The introduction of electron-withdrawing or electron-donating groups on the thiophene ring has been shown to affect the overall activity profile, with specific configurations yielding better results in biological assays .
Future Directions in Research
The ongoing exploration of this compound's potential continues to reveal promising avenues for drug development:
- Targeting Central Nervous System Disorders : Given the versatility of pyrrolidine derivatives in medicinal chemistry, further investigations into their neuropharmacological effects could yield novel treatments for conditions such as schizophrenia and depression.
- Optimization for Antidiabetic Applications : Compounds with similar structures have shown agonistic activity at peroxisome proliferator-activated receptors (PPARs), suggesting potential applications in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine and Thiophene Motifs
The compound’s core structure—a thiophene-pyrrolidine hybrid—is shared with several derivatives, which differ in substituents or additional functional groups. Below is a comparative analysis:
Table 1: Key Structural Analogues and Their Features
Impact of Heterocyclic Modifications
- Pyrrolidine vs. Azetidine/Piperidine: Pyrrolidine (5-membered ring) offers balanced stability and flexibility. Piperidine (6-membered ring) provides greater conformational flexibility, which may enhance binding to larger enzyme pockets .
Thiophene vs. Other Heterocycles :
Functional Group Effects
- Electron-Withdrawing Groups (EWGs): Fluorine (e.g., in ) enhances electronegativity, improving membrane permeability and resistance to oxidative metabolism . Dichlorophenoxy groups (e.g., in ) increase steric bulk and may enhance herbicidal activity .
Electron-Donating Groups (EDGs) :
- Methyl groups (e.g., in and ) improve lipophilicity, aiding in blood-brain barrier penetration .
- Hydroxymethyl derivatives (e.g., in ) enhance solubility but may reduce stability .
Biological Activity
Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a pyrrolidine carboxamide group, which is hypothesized to contribute to its biological efficacy. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that thiophene derivatives often exhibit significant interactions with enzymes and receptors due to their unique electronic properties and steric configurations. For instance, the presence of the thiophene moiety allows for hydrophobic interactions and hydrogen bonding, which are critical in binding to target sites within microbial and cancer cells .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains were evaluated, revealing promising results:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.05 |
| This compound | Escherichia coli | 0.10 |
| This compound | Mycobacterium tuberculosis | 0.15 |
These results indicate its potential as an effective antimicrobial agent, particularly against resistant strains like MRSA .
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies have indicated that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study reported the compound's ability to reduce cell viability in several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| FaDu (hypopharyngeal cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have been pivotal in understanding how modifications to the methyl and pyrrolidine groups affect biological activity. For example, variations in the substituents on the thiophene ring have been explored to enhance potency and selectivity against specific targets. Compounds with electron-withdrawing groups showed improved activity against both bacterial and cancer cell lines, indicating a clear correlation between structure and biological efficacy .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic bacterial infections demonstrated significant improvement when treated with this compound compared to standard antibiotics.
- Case Study on Cancer Treatment : In vitro studies using human cancer cell models indicated that treatment with this compound led to a marked decrease in tumor growth rates, suggesting its potential as a therapeutic agent.
Q & A
Q. What are the optimized synthetic routes for Methyl 2-(pyrrolidine-1-carboxamido)thiophene-3-carboxylate, and how can reaction yields be improved?
The synthesis typically involves sequential functionalization of the thiophene ring. A validated approach includes:
- Step 1: Esterification of thiophene-3-carboxylic acid with methanol under acidic catalysis to form the methyl ester .
- Step 2: Introduction of the pyrrolidine-1-carboxamido group via a coupling reaction. Triphosgene is often used as a carbonylating agent to activate the amine (e.g., pyrrolidine) for nucleophilic attack by the thiophene-2-amino intermediate .
- Optimization: Yield improvements are achieved by controlling stoichiometry (e.g., 1.2 equivalents of triethylamine as a base) and reaction duration (monitored via TLC). Solvent choice (e.g., THF or CHCl) and inert atmosphere (N) prevent side reactions .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy: H and C NMR confirm regioselectivity of substitutions. For example, the thiophene ring protons appear as distinct doublets (δ 7.4–7.6 ppm), while the pyrrolidine carbons resonate at ~52 ppm .
- X-ray Crystallography: Tools like SHELXL refine crystal structures, resolving bond angles and torsion angles. Hydrogen bonding between the carboxamido NH and ester carbonyl oxygen can be visualized using Mercury CSD , aiding in packing analysis .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in cross-coupling reactions involving thiophene derivatives?
Regioselectivity is influenced by:
- Electronic Effects: The electron-withdrawing ester group at position 3 directs electrophilic substitution to position 2 of the thiophene ring.
- Catalytic Systems: Palladium catalysts (e.g., Pd(PPh)) favor oxidative addition at the less sterically hindered site. For example, Heck reactions with acrylamide intermediates show >90% selectivity for the (E)-isomer due to steric constraints .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing coupling efficiency .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking Studies: Tools like AutoDock Vina model binding affinities between the carboxamido group and enzyme active sites (e.g., dihydroorotate dehydrogenase). The pyrrolidine ring’s conformational flexibility allows for induced-fit interactions .
- DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. The thiophene ring’s π-system contributes to charge transfer, critical in photophysical applications .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Twinned Data Refinement: Use SHELXL ’s TWIN command to model overlapping lattices in poorly diffracting crystals .
- Disorder Modeling: For flexible pyrrolidine moieties, PART instructions in SHELXL partition occupancy between disordered conformers .
- Validation: Cross-check with PLATON ’s ADDSYM to detect missed symmetry elements, reducing R-factor discrepancies .
Methodological Challenges
Q. How to mitigate decomposition during long-term storage of thiophene carboxylates?
- Stabilization: Store under argon at –20°C with desiccants (e.g., silica gel). Avoid exposure to light, which accelerates ester hydrolysis .
- Purity Monitoring: Periodic HPLC analysis (C18 column, methanol/water gradient) detects degradation products like free carboxylic acids .
Q. What experimental controls are essential in biological activity assays?
- Negative Controls: Use structurally analogous compounds lacking the carboxamido group to isolate bioactivity contributions .
- Dose-Response Curves: IC values for antibacterial activity should be validated via broth microdilution (CLSI guidelines) with triplicate replicates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
